Cas no 2171495-51-3 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid)

2-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid is a protected amino acid derivative commonly employed in peptide synthesis. Its key structural features include a fluorenylmethoxycarbonyl (Fmoc) protecting group, which offers selective deprotection under mild basic conditions, ensuring compatibility with solid-phase peptide synthesis (SPPS) methodologies. The benzoic acid moiety enhances solubility in organic solvents, facilitating efficient coupling reactions. This compound is particularly valuable for introducing specific functional groups or side chains into peptide chains while maintaining high purity and yield. Its stability under standard SPPS conditions and precise reactivity make it a reliable intermediate for constructing complex peptides and peptidomimetics in pharmaceutical and biochemical research.
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid structure
2171495-51-3 structure
商品名:2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid
CAS番号:2171495-51-3
MF:C26H24N2O5
メガワット:444.479166984558
CID:6368893
PubChem ID:165544361

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid 化学的及び物理的性質

名前と識別子

    • 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid
    • 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
    • 2171495-51-3
    • EN300-1489081
    • インチ: 1S/C26H24N2O5/c1-2-22(24(29)27-23-14-8-7-13-20(23)25(30)31)28-26(32)33-15-21-18-11-5-3-9-16(18)17-10-4-6-12-19(17)21/h3-14,21-22H,2,15H2,1H3,(H,27,29)(H,28,32)(H,30,31)
    • InChIKey: BQPSZMSZLAYWSC-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C(NC1C=CC=CC=1C(=O)O)=O)CC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 444.16852187g/mol
  • どういたいしつりょう: 444.16852187g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 691
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 5

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1489081-10.0g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171495-51-3
10g
$14487.0 2023-06-05
Enamine
EN300-1489081-1000mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171495-51-3
1000mg
$485.0 2023-09-28
Enamine
EN300-1489081-10000mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171495-51-3
10000mg
$2085.0 2023-09-28
Enamine
EN300-1489081-0.25g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171495-51-3
0.25g
$3099.0 2023-06-05
Enamine
EN300-1489081-5.0g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171495-51-3
5g
$9769.0 2023-06-05
Enamine
EN300-1489081-500mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171495-51-3
500mg
$465.0 2023-09-28
Enamine
EN300-1489081-100mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171495-51-3
100mg
$427.0 2023-09-28
Enamine
EN300-1489081-250mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171495-51-3
250mg
$447.0 2023-09-28
Enamine
EN300-1489081-50mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171495-51-3
50mg
$407.0 2023-09-28
Enamine
EN300-1489081-0.1g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171495-51-3
0.1g
$2963.0 2023-06-05

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid 関連文献

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acidに関する追加情報

Recent Advances in the Study of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid (CAS: 2171495-51-3)

The compound 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid (CAS: 2171495-51-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promise in various applications, including drug development, peptide synthesis, and biomolecular engineering. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes it particularly valuable in solid-phase peptide synthesis (SPPS), where it aids in the stepwise assembly of peptides with high efficiency and minimal side reactions.

Recent studies have focused on optimizing the synthesis and application of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity while reducing environmental impact. The researchers employed green chemistry principles, such as solvent-free reactions and catalytic methods, to achieve these advancements. This development is particularly relevant for large-scale production, where efficiency and sustainability are critical considerations.

In addition to synthetic improvements, the biological activity of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid has been explored. Preliminary in vitro studies suggest that this compound may exhibit moderate inhibitory effects on certain enzymes involved in inflammatory pathways. While the exact mechanism remains under investigation, these findings open new avenues for its potential use in anti-inflammatory drug development. Researchers are now focusing on structural modifications to enhance its bioactivity and selectivity.

Another area of interest is the compound's role in peptide-based therapeutics. A 2024 study published in Bioconjugate Chemistry demonstrated its utility as a linker molecule for constructing peptide-drug conjugates (PDCs). The Fmoc group's stability under physiological conditions, combined with the carboxylic acid functionality, allows for precise conjugation of therapeutic peptides to small-molecule drugs. This approach has shown promise in targeted cancer therapy, where PDCs can deliver cytotoxic agents directly to tumor cells while minimizing off-target effects.

Despite these advancements, challenges remain in the widespread adoption of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid. Issues such as scalability, cost-effectiveness, and long-term stability under various storage conditions need to be addressed. Future research directions may include computational modeling to predict optimal reaction conditions and the exploration of alternative protecting groups that offer similar benefits with fewer drawbacks.

In conclusion, 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid (CAS: 2171495-51-3) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications span from peptide synthesis to potential therapeutic uses, and ongoing studies continue to uncover new possibilities. As the field progresses, interdisciplinary collaboration will be essential to fully realize the potential of this molecule in addressing unmet medical needs.

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